Dimethylamine borane

Descripción general

Descripción

Dimethylamine borane is a chemical compound with the molecular formula C₂H₁₀BN. It is a colorless to pale yellow liquid that is soluble in many organic solvents but has limited solubility in water. This compound is known for its stability and is commonly used as a reducing agent in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dimethylamine borane can be synthesized through several methods:

Reaction of Sodium Borohydride with Dimethylamine Hydrochloride: This method involves reacting sodium borohydride or potassium borohydride with dimethylamine hydrochloride in a tetrahydrofuran solvent at temperatures ranging from 25°C to 30°C.

Direct Reaction with Dimethylamine: Another method involves the direct reaction of sodium borohydride with dimethylamine, producing this compound in a single step.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, making the process suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: Dimethylamine borane undergoes various chemical reactions, including:

Reduction Reactions: It is commonly used as a reducing agent in organic synthesis.

Dehydrocoupling Reactions: This compound can undergo dehydrocoupling reactions, often catalyzed by transition metal complexes such as Wilkinson’s catalyst. .

Common Reagents and Conditions:

Nickel-Catalyzed Reactions: this compound can be used in nickel-catalyzed reductions of electron-deficient aryl tosylates.

Palladium-Catalyzed Reactions: It is also used in palladium-catalyzed reductions of nitroarenes to corresponding amines.

Major Products:

Alcohols: From the reduction of carbonyl compounds.

Aminoborane Derivatives: From dehydrocoupling reactions.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Reducing Agent in Organic Chemistry

- DMAB is primarily recognized as a strong reducing agent. It is employed in the reduction of aldehydes and ketones to their corresponding alcohols, as well as in the reduction of Schiff bases to acetic acids and quinones to hydroquinones .

| Reaction Type | Substrates | Products |

|---|---|---|

| Aldehydes/Ketones | Aldehydes, Ketones | Alcohols |

| Schiff Bases | Schiff Bases | Acetic Acids |

| Quinones | Quinones | Hydroquinones |

Semiconductor Industry

Electroless Deposition

- DMAB is extensively used in the semiconductor industry for electroless deposition processes. It serves as a reducing agent for metal ions, facilitating the deposition of metals, alloys, and semiconductors on various substrates .

Key Applications:

- Copper plating in printed circuit boards.

- Deposition of nickel and palladium for electronic components.

Hydrogen Storage and Fuel Cells

Catalytic Applications

- Recent studies have highlighted DMAB's potential in hydrogen storage systems and as a catalyst support in proton exchange membrane fuel cells (PEMFCs). Its ability to release hydrogen upon decomposition makes it a candidate for hydrogen storage materials .

| Application | Description |

|---|---|

| Hydrogen Storage | Decomposes to release hydrogen gas |

| Catalyst Support | Supports catalysts for improved fuel cell efficiency |

Toxicology and Safety Studies

Neurotoxicity Case Studies

- Despite its utility, DMAB poses significant health risks. Case studies have documented acute neurotoxicity following exposure, leading to symptoms such as dizziness, nausea, and neurological impairments .

Case Study Summary

| Exposure Route | Symptoms | Outcome |

|---|---|---|

| Dermal Exposure | Dizziness, numbness, ataxia | Long-term neurological issues |

| Ingestion | Nausea, vomiting | Recovered after treatment |

Research Studies

Clinical Toxicity Research

Mecanismo De Acción

The mechanism of action of dimethylamine borane primarily involves its role as a reducing agent. In reduction reactions, it donates hydride ions (H⁻) to the substrate, facilitating the reduction process. In dehydrocoupling reactions, it releases hydrogen gas, which can be utilized in hydrogenation reactions. The molecular targets and pathways involved depend on the specific reaction and catalyst used .

Comparación Con Compuestos Similares

Dimethylamine borane can be compared with other similar compounds such as:

Ammonia Borane (NH₃BH₃): Both compounds are used as reducing agents and hydrogen storage materials.

Borane-Tetrahydrofuran Complex (BH₃·THF): This complex is also used as a reducing agent but is less stable compared to this compound.

Borane-Dimethyl Sulfide Complex (BH₃·DMS): This complex offers improved stability and solubility compared to the borane-tetrahydrofuran complex.

This compound stands out due to its stability, high purity, and efficiency as a reducing agent, making it a valuable compound in various chemical processes.

Actividad Biológica

Dimethylamine borane (DMAB), with the chemical formula (CH₃)₂NHBH₃, is a compound of significant interest due to its biological activity and potential toxicity. This article explores the biological effects of DMAB, particularly focusing on its neurotoxicity, chemical properties, and relevant case studies that highlight its impact on human health.

DMAB is a white crystalline solid with a molecular weight of approximately 58.92 g/mol and a melting point ranging from 33°C to 36°C. It is known for its strong reducing properties, making it useful in various industrial applications, particularly in the semiconductor industry . The compound is stable under certain conditions but can decompose when exposed to heat or moisture. It is soluble in various solvents, including water, ethanol, and chloroform .

Mechanism of Toxicity

Research indicates that DMAB exhibits high toxicity through multiple exposure routes, notably dermal absorption. The neurotoxic effects are primarily attributed to its ability to induce acute cortical and cerebellar injuries, which can lead to delayed peripheral neuropathy . The exact mechanism of action remains unclear; however, studies suggest that DMAB may cause axonal degeneration and transient demyelination in the nervous system .

Case Studies

- Case Study 1 : A 36-year-old male was exposed to liquid DMAB and developed symptoms including dizziness, nausea, slurred speech, and ataxia within hours. MRI scans revealed lesions in the cerebellum, indicating significant neurological damage. Follow-up examinations showed persistent motor deficits, highlighting the compound's long-term effects on neurological function .

- Case Study 2 : Another report described three patients who experienced severe symptoms after exposure to DMAB. Immediate decontamination reduced severity but did not eliminate symptoms entirely. One patient exhibited progressive distal numbness and limb weakness weeks after exposure, confirmed by nerve conduction studies indicating polyneuropathy .

Toxicological Studies

Tsan et al. (2005) conducted a comprehensive study on DMAB's clinical toxicity, emphasizing the neurological implications of exposure. Their findings indicated that DMAB could cause significant cognitive impairments and motor dysfunctions due to its neurotoxic properties .

A subsequent study evaluated the long-term cognitive effects of DMAB exposure, revealing persistent deficits in both verbal and non-verbal learning abilities in affected individuals .

Summary of Findings

| Study | Findings | Symptoms Reported | Long-term Effects |

|---|---|---|---|

| Tsan et al., 2005 | High neurotoxicity through all exposure routes | Dizziness, nausea, slurred speech | Cognitive impairment |

| Kuo et al., 2004 | Severe cerebellar dysfunction post-exposure | Ataxia, limb weakness | Persistent motor deficits |

Propiedades

InChI |

InChI=1S/C2H7N.B/c1-3-2;/h3H,1-2H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTANRZEWTUVMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

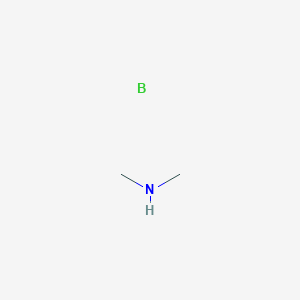

Canonical SMILES |

[B].CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052494 | |

| Record name | Dimethylamine-borane (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

55.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white solid; [NTP] White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Dimethylamine borane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13199 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

74-94-2 | |

| Record name | Dimethylamine-borane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron, trihydro(N-methylmethanamine)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylamine-borane (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of dimethylamine borane (DMAB) in catalysis?

A1: this compound (DMAB) is widely studied as a hydrogen source in catalytic dehydrogenation reactions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Various transition metal complexes, including those of titanium, ruthenium, and palladium, have demonstrated effectiveness in catalyzing DMAB dehydrogenation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This process holds promise for hydrogen storage and on-demand hydrogen generation for fuel cells.

Q2: How does the catalytic activity of this compound (DMAB) dehydrogenation vary with different metal catalysts?

A2: The choice of metal catalyst significantly impacts DMAB dehydrogenation efficiency. For instance, titanocene complexes show varying activity based on cyclopentadienyl ligand substitution patterns. [] Ruthenium(III) acetylacetonate forms a highly active ruthenium(II) species in situ, offering excellent turnover numbers. [] Palladium nanoparticles supported on tungsten(VI) oxide exhibit remarkable activity and reusability in DMAB dehydrogenation. [, ]

Q3: What role do ionic liquids play in this compound (DMAB) dehydrogenation?

A3: Ionic liquids have been shown to facilitate DMAB dehydrogenation at low to room temperatures. [] They can act as both solvent and catalyst, enabling milder reaction conditions and potentially improving energy efficiency.

Q4: Beyond hydrogen generation, how else is this compound (DMAB) utilized in catalytic reactions?

A4: this compound (DMAB) serves as a reducing agent in various catalytic transformations. [, , , , ] For example, it's employed in palladium nanoparticle-catalyzed reduction of nitroarenes to anilines. [] It's also used in copper-catalyzed reductive amination of nitriles and the reduction of organic functional groups. []

Q5: What are the advantages of using this compound (DMAB) as a reducing agent?

A5: this compound (DMAB) offers several advantages as a reducing agent: it's relatively stable, water-soluble, non-toxic, and easy to handle. [, ] These properties make it attractive for developing environmentally friendly catalytic processes.

Q6: What is the molecular formula and weight of this compound (DMAB)?

A6: The molecular formula for this compound (DMAB) is C2H8BN. It has a molecular weight of 58.92 g/mol.

Q7: What spectroscopic techniques are commonly used to characterize this compound (DMAB) and its reaction products?

A7: Researchers frequently employ NMR spectroscopy, particularly 11B NMR, to monitor DMAB dehydrogenation reactions. [, , , , , , , , , , ] This technique helps identify intermediates and products by analyzing boron chemical shifts. Additionally, X-ray diffraction (XRD) is used to characterize crystalline products and catalysts. [, , , ] FTIR spectroscopy provides information about bonding environments, and UV-Vis spectroscopy is utilized to characterize catalysts and monitor reaction progress. [, , , , , , ]

Q8: How have computational chemistry approaches contributed to understanding this compound (DMAB) dehydrogenation?

A10: Density functional theory (DFT) calculations have been instrumental in elucidating the mechanism of DMAB dehydrogenation. [, , ] For example, they revealed the importance of van der Waals interactions and the formation of dihydrogen bonds in the reaction pathway using titanocene catalysts. [] DFT studies also provide insights into the energetics and transition states involved in the catalytic cycle. [, ]

Q9: What are the known toxicological effects of this compound (DMAB)?

A11: this compound (DMAB) exposure can lead to neurological effects in humans. [, , ] Cases of occupational exposure have reported symptoms such as dizziness, nausea, limb numbness, slurred speech, and ataxia. [, ] Animal studies have explored the metabolism and disposition of DMAB, revealing primarily urinary excretion. []

Q10: Are there alternative reducing agents to this compound (DMAB) for specific applications?

A12: Yes, several alternatives to DMAB exist, each with its own set of advantages and disadvantages. Sodium cyanoborohydride has been compared as a reducing agent for reductive methylation of amino groups in proteins. [] The choice of reducing agent often depends on the specific reaction requirements, desired selectivity, and cost-effectiveness.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.